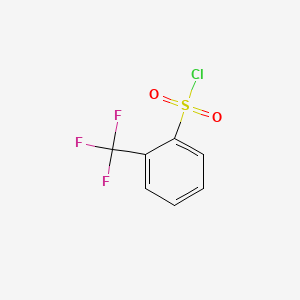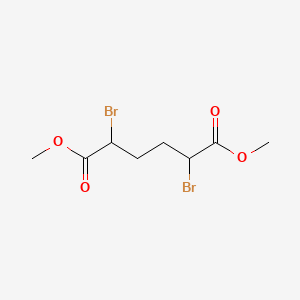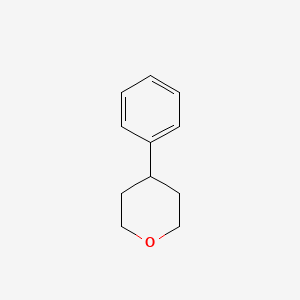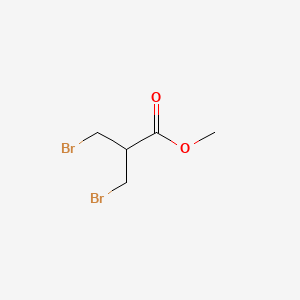
p-Quincufenilo
Descripción general
Descripción
P-Quinquephenyl is a useful research compound. Its molecular formula is C30H22 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound p-Quinquephenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Quinquephenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Quinquephenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crecimiento de películas delgadas de monocristal de gran área de pie libre Se han realizado estudios sobre el crecimiento de películas delgadas de monocristal de gran área de pie libre de p-Quincufenilo . Se cultivaron cristales de alta calidad mediante enfriamiento lento de una solución caliente de clorobenceno . Estos cristales son de gran interés para la optoelectrónica orgánica .
Propiedades de fotoluminiscencia
El this compound es conocido como un emisor azul altamente estable con un alto rendimiento cuántico de fotoluminiscencia externa (PLQY) en los cristales . Se obtuvieron y analizaron los espectros de absorción óptica y fotoluminiscencia de soluciones y películas cristalinas .
Solvatocromismo
Se detectó un efecto solvatocrómico positivo en el estudio del this compound . El solvatocromismo es la capacidad de una sustancia química para cambiar de color debido a un cambio en la polaridad de su entorno.
4. Orden epitaxial impulsado por la corrugación de la superficie Se cultivó una película de this compound de 30 nm de espesor mediante deposición de haz molecular sobre una superficie monocristalina de Cu(110)(2×1)O . La morfología de la película delgada se estudió mediante microscopía óptica y microscopía de fuerza atómica, y la estructura cristalográfica de la película delgada se investigó mediante métodos de difracción de rayos X .
Dispositivos orgánicos emisores de luz
La molécula this compound pertenece a la clase de los oligo-fenilenos, que son famosos como emisores azules estables en dispositivos orgánicos emisores de luz .
Propiedades superconductoras
En un trabajo reciente, se informó que los cristales de this compound dopados con potasio exhiben propiedades superconductoras a temperaturas inferiores a 7,3 K .
Safety and Hazards
When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
p-Quinquephenyl is a unique compound that primarily targets the formation of supramolecular nano-assemblies . It incorporates lateral hydroxyl or methoxyl groups in the center positions and oligo (ethylene oxide)s as the coil segments . These molecules are the primary targets of p-Quinquephenyl and play a significant role in its self-assembling behavior .
Mode of Action
p-Quinquephenyl interacts with its targets through non-covalent interactions . Molecules with lateral methoxyl groups in the rod segments self-assemble into oblique columnar structures in the crystalline phase and transform into nematic phases . On the other hand, molecules with hydroxyl groups in the center of their rod segments self-organize into hexagonal perforated lamellar and oblique columnar nano-structures in the crystalline and liquid crystalline phase, respectively .
Biochemical Pathways
The biochemical pathways affected by p-Quinquephenyl are primarily related to the formation of various supramolecular nano-structures . The lateral methoxyl or hydroxyl groups, present in the center of the rod segments, significantly influence the formation of these structures . The downstream effects include the aggregation of these molecules into nano-ribbons and vesicles in aqueous solutions, depending on their lateral groups and oligo (ethylene oxide) chain lengths .
Pharmacokinetics
The compound’s ability to form various supramolecular nano-structures suggests potential implications for its bioavailability .
Result of Action
The primary result of p-Quinquephenyl’s action is the formation of various supramolecular nano-structures . These structures are formed in both the bulk state and in aqueous solution, demonstrating the compound’s versatile self-assembling behavior . In addition, p-Quinquephenyl has been shown to exhibit superconducting properties when doped with potassium .
Action Environment
The action of p-Quinquephenyl is influenced by environmental factors such as the presence of aqueous solutions and the type of lateral groups present in the rod segments . These factors significantly influence the formation of various supramolecular nano-structures . Furthermore, the superconducting properties of p-Quinquephenyl are observed when the compound is doped with potassium .
Análisis Bioquímico
Biochemical Properties
p-Quinquephenyl plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, p-Quinquephenyl can bind to certain proteins, altering their conformation and activity. This interaction can influence enzymatic reactions, either inhibiting or enhancing the enzyme’s function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, making it a valuable tool for studying protein-ligand interactions .
Cellular Effects
p-Quinquephenyl has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, p-Quinquephenyl can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, p-Quinquephenyl can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of p-Quinquephenyl involves its binding interactions with biomolecules. p-Quinquephenyl can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, p-Quinquephenyl can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Quinquephenyl can change over time. The compound’s stability and degradation are important factors to consider. p-Quinquephenyl is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term studies have shown that p-Quinquephenyl can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of p-Quinquephenyl vary with different dosages in animal models. At low doses, p-Quinquephenyl can have beneficial effects, such as enhancing enzymatic activity and improving metabolic function. At high doses, p-Quinquephenyl can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
p-Quinquephenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, p-Quinquephenyl can inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites. This inhibition can affect the overall metabolic balance within the cell, leading to changes in cellular function and health .
Transport and Distribution
Within cells and tissues, p-Quinquephenyl is transported and distributed through specific transporters and binding proteins. These interactions help localize p-Quinquephenyl to specific cellular compartments, where it can exert its effects. The compound’s distribution can also affect its accumulation within cells, influencing its overall activity and function .
Subcellular Localization
p-Quinquephenyl is localized to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications. The subcellular localization of p-Quinquephenyl can affect its activity and function, as it interacts with different biomolecules within these compartments. For example, in the nucleus, p-Quinquephenyl can interact with transcription factors, influencing gene expression .
Propiedades
IUPAC Name |
1,4-bis(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUOJTVNIHQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184751 | |
| Record name | p-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-05-0 | |
| Record name | p-Quinquephenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Quinquephenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: p-Quinquephenyl, also known as pentaphenyl, has a molecular formula of C30H22 and a molecular weight of 382.51 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize p-quinquephenyl. These include:
- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule and can be used to determine the band gap. Studies have shown absorption peaks around 325 nm and a band gap of 3.27–3.34 eV for p-quinquephenyl derivatives. []
- Fluorescence spectroscopy: Reveals information about the excited state properties of the molecule. p-Quinquephenyl exhibits strong blue fluorescence, with emission maxima varying depending on the solvent and aggregation state. [, ]
- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule. Characteristic bands in the region of 680-920 cm-1 have been observed and assigned. []
- Raman spectroscopy: Complementary to IR spectroscopy, provides information about molecular vibrations. Studies have focused on chain length effects on specific vibrational modes. []
- NMR spectroscopy: Both 1H and 13C NMR data have been used to confirm the structure and analyze the chemical environment of protons and carbons in p-quinquephenyl and its derivatives. [, ]
ANone: p-Quinquephenyl exhibits various phase transitions depending on temperature:
- Crystalline phase: At room temperature, p-quinquephenyl exists as a crystalline solid. [, , ] It undergoes a solid-state transition upon cooling to 110 K, attributed to a conformational change from an averaged planar to a static non-planar structure. []
- Liquid crystalline phases: Upon heating, p-quinquephenyl transitions to a nematic phase and a monotropic smectic A phase before melting. [, , ] The nematic phase exhibits only orientational order, while the smectic A phase possesses both orientational and positional order. []
- Isotropic phase: At even higher temperatures, p-quinquephenyl transitions to an isotropic liquid. [, ]
A: High-pressure studies using X-ray diffraction have revealed changes in the intermolecular distances and molecular arrangement of crystalline p-quinquephenyl. [, ] These changes influence bulk properties like optical response and charge transport. The bulk modulus of p-quinquephenyl has been determined to be 93 kbar, with a pressure derivative of 7.5. [, ]
A: The solubility of p-quinquephenyl depends on its structure and the presence of substituents. While unsubstituted p-quinquephenyl has limited solubility, derivatives with phenyl or biphenyl side groups exhibit enhanced solubility in organic solvents like tetrahydrofuran and chloroform. [] Introducing alkoxy side chains can further improve solubility. []
ANone: Due to its electronic and structural properties, p-quinquephenyl and its derivatives have been explored for various applications, including:
- Organic thin film transistors (OTFTs): p-Quinquephenyl exhibits promising field-effect mobility (10-1 cm2/V s) and on/off current ratios (105-106), making it a potential candidate for OTFTs. []
- Organic light-emitting diodes (OLEDs): Derivatives like perfluoro-1,3,5-tris(p-quinquephenyl)benzene (PF-16Y) have been investigated as electron-transport layers in OLEDs due to their high electron mobility. [, ]
- Blue-light-emitting materials: Polyamides containing p-quinquephenyl units exhibit strong blue fluorescence, making them suitable for light-emitting applications. []
A: The high degree of molecular ordering observed in p-quinquephenyl films, revealed through X-ray diffraction, is believed to contribute to its good field-effect mobility in OTFTs. [] Longer chain oligophenyls like p-sexiphenyl show even higher mobility, suggesting that increasing the chain length can enhance charge transport properties. []
A: Studies have investigated the interaction of p-quinquephenyl with alkali metals like potassium. [, , ] Doping p-quinquephenyl with potassium leads to interesting electronic changes and potential superconducting behavior. Raman spectroscopy has revealed the formation of bipolarons upon potassium intercalation, highlighting the role of charge transfer in these interactions. [, ]
ANone: Yes, p-quinquephenyl can be chemically modified to create a diverse range of materials. Researchers have successfully synthesized various derivatives, including:
- Ethynyl-substituted p-quinquephenyls: These derivatives can be further converted into extended fused-ring structures with interesting optical properties. [, ]
- Alkoxy-substituted p-quinquephenyl polyesters: These polymers exhibit liquid crystalline behavior and have potential applications in areas like displays and sensors. []
- Polyamides and polyimides: Incorporating p-quinquephenyl units into the polymer backbone results in materials with high thermal stability and solubility in organic solvents. [, ]
A: Studies have demonstrated that externally introduced bromine atoms can steer the on-surface reactions of p-quinquephenyl on copper surfaces. [] The presence of bromine at a specific stoichiometric ratio promotes highly selective trans-dehydrogenation coupling at the meta-C-H site of p-quinquephenyl molecules. This selectivity arises from the influence of bromine on the molecular assembly structure, electronic properties, and adsorption stability of the reacting molecules. []
ANone: Yes, computational chemistry has been employed to study the conformational properties and electronic structure of p-quinquephenyl:
- Torsional energy calculations: Density functional theory (DFT) calculations have been used to investigate the torsional energy curves of p-quinquephenyl, revealing the energy barriers associated with rotations around the phenyl-phenyl bonds. [] These calculations provide insights into the conformational preferences and flexibility of the molecule.
- Molecular dynamics simulations: Simulations have been used to understand the dynamic behavior of p-quinquephenyl in different phases and to investigate its self-assembly properties. [, ] These simulations help to elucidate the relationship between molecular structure, intermolecular interactions, and macroscopic properties.
A: p-Quinquephenyl played a crucial role in understanding liquid crystals. Early observations of its liquid crystalline behavior, along with its homologues like p-sexiphenyl, contributed significantly to the development of theories and models describing the behavior of rod-like molecules in liquid crystalline phases. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)







